1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline
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Overview
Description
Clotixamide is a thioxanthene derivative with notable antipsychotic and antiemetic properties. It was developed by Pfizer in the 1960s and is primarily used in the treatment of psychiatric disorders, particularly for controlling excited states and preventing nausea and vomiting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clotixamide involves the reaction of 2-chlorothioxanthene with N-methylpiperazine. The process typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and involves heating under reflux conditions to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of Clotixamide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Clotixamide undergoes several types of chemical reactions, including:
Oxidation: Clotixamide can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding thioxanthene derivative.
Substitution: Clotixamide can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Scientific Research Applications
Clotixamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of thioxanthene derivatives and their reactivity.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Primarily used in the treatment of psychiatric disorders and as an antiemetic.
Industry: Utilized in the development of new antipsychotic drugs and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
Clotixamide exerts its effects primarily through antagonism of dopamine receptors. By blocking dopamine receptors, it helps to alleviate symptoms of psychosis and prevent nausea and vomiting. The compound also interacts with other neurotransmitter systems, including serotonin and histamine receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Chlorpromazine: Another antipsychotic with similar dopamine receptor antagonism.
Thioridazine: A thioxanthene derivative with antipsychotic properties.
Fluphenazine: A phenothiazine derivative used in the treatment of psychiatric disorders
Uniqueness: Clotixamide is unique in its specific chemical structure, which contributes to its distinct pharmacological profile. Its combination of antipsychotic and antiemetic properties makes it particularly useful in clinical settings where both effects are desired .
Properties
CAS No. |
121322-22-3 |
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Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
[3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C13H11N3O2/c17-13(10-3-1-6-14-9-10)16-11(5-7-15-16)12-4-2-8-18-12/h1-4,6-9,11H,5H2 |
InChI Key |
LLVYEYIQEXJSCQ-UHFFFAOYSA-N |
SMILES |
C1C=NN(C1C2=CC=CO2)C(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1C=NN(C1C2=CC=CO2)C(=O)C3=CN=CC=C3 |
Synonyms |
1H-Pyrazole, 4,5-dihydro-5-(2-furanyl)-1-(3-pyridinylcarbonyl)- |
Origin of Product |
United States |
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